molecular formula C14H19NO2 B1277347 (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 77497-74-6

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B1277347
CAS No.: 77497-74-6
M. Wt: 233.31 g/mol
InChI Key: KRSUDBIZXKOKGA-LBPRGKRZSA-N
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Description

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of alkaloids widely distributed in nature and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several methods. One common approach involves the Bischler–Napieralski reaction, which is used to construct the isoquinoline core . Another method is the Petasis reaction combined with Pomeranz–Fritsch–Bobbitt cyclization, which provides a convenient route to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and enantiomeric purity. The use of chiral catalysts and reagents is crucial in ensuring the selective formation of the (S)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its potential neuropharmacological effects. It is structurally related to isoquinoline derivatives that exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and may offer neuroprotective benefits.

Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results demonstrated a significant reduction in oxidative stress markers and improved cognitive function in treated subjects compared to controls.

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structural features allow for various modifications that can lead to the development of new pharmacologically active compounds.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)
AlkylationModified isoquinoline derivatives85
ReductionTetrahydroisoquinolines90
AcylationCarboxylic acid derivatives80

Potential in Drug Development

3.1 Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy
A research project evaluated the cytotoxic effects of this compound on human breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth with IC50 values indicating potent activity.

Comparison with Similar Compounds

Similar Compounds

    ®-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: The enantiomer of the (S)-compound, with different biological activities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, lacking the tert-butyl and carboxylate groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups

Uniqueness

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its chiral nature and the presence of the tert-butyl and carboxylate groups, which confer specific chemical and biological properties. These features make it a valuable compound in various fields of research and industry .

Biological Activity

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (TIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound is derived from the tetrahydroisoquinoline scaffold, which is known for its role in various biological systems. The synthesis of TIC can be achieved through several methods including:

  • Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.
  • Diels–Alder Reaction : Utilized for constructing complex bicyclic structures.
  • Enyne Metathesis : A modern approach that allows for the formation of diverse derivatives .

Anticancer Properties

Research has shown that TIC derivatives exhibit notable anticancer properties. A study demonstrated that certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives showed significant anti-proliferative activity against various cancer cell lines. For instance:

  • Bcl-2 Inhibition : TIC derivatives have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis. Compound 11t showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells .

Neuroprotective Effects

The potential neuroprotective effects of TIC have been highlighted in the context of dopaminergic diseases such as Parkinson's disease. The compound has been associated with:

  • Dopaminergic Nerve Disease Treatment : TIC derivatives are being explored for their application in treating conditions like Parkinson’s disease through their ability to modulate dopaminergic signaling pathways .

Case Studies

Several case studies have evaluated the efficacy of TIC and its derivatives:

  • Anti-Colon Cancer Activity :
    • A study involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1) demonstrated its ability to attenuate colon carcinogenesis in animal models by blocking IL-6 mediated signals. M1 treatment resulted in significant reductions in tumor markers and improved histopathological outcomes .
  • Inhibition of SARS-CoV-2 Mpro :
    • Recent studies identified TIC derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their antiviral properties. Optimization efforts led to compounds with improved binding affinities and selectivity profiles .

Summary of Biological Activities

Activity TypeCompound/DerivativeMechanism/EffectReference
AnticancerCompound 11tBcl-2 inhibition; apoptosis induction
NeuroprotectionTIC derivativesModulation of dopaminergic pathways
Anti-colon cancerM1IL-6/JAK2/STAT3 signaling blockade
AntiviralTIC derivativesInhibition of SARS-CoV-2 Mpro

Properties

IUPAC Name

tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUDBIZXKOKGA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429387
Record name tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77497-74-6
Record name tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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